

# GZD856: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	GZD856 formic	
Cat. No.:	B8144705	Get Quote

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## **Abstract**

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, specifically designed to overcome acquired resistance to imatinib and other tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myelogenous Leukemia (CML). A primary challenge in CML therapy is the emergence of point mutations in the Abl kinase domain, with the T315I "gatekeeper" mutation conferring resistance to most clinically approved TKIs. GZD856 was developed through a scaffold hopping strategy based on the structure of ponatinib, a known Bcr-Abl T315I inhibitor. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of GZD856, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The "formic" designation in "GZD856 formic" likely refers to a formate salt of the compound, a common practice in drug development to improve solubility and stability, although the primary literature does not explicitly detail this specific salt form.

## **Discovery and Design Rationale**

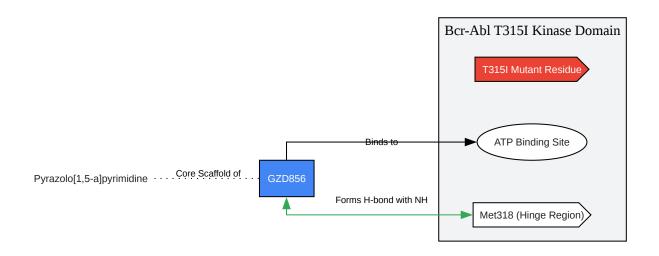
The development of GZD856 was driven by the clinical need to overcome resistance to existing CML therapies, particularly the T315I mutation. The discovery process, as detailed by Lu et al. (2017), employed a scaffold hopping strategy, a computational chemistry technique used to identify novel molecular backbones with similar binding properties to a known ligand.



### Design Strategy:

- Starting Point: The design of GZD856 was based on the structure of ponatinib, a potent inhibitor of both native Bcr-Abl and the T315I mutant.
- Scaffold Hopping: The imidazo[1,2-b]pyridazine core of ponatinib was replaced with a
  pyrazolo[1,5-a]pyrimidine scaffold. This modification aimed to retain the essential hydrogen
  bonding interactions with the hinge region of the Bcr-Abl kinase domain while potentially
  offering a distinct intellectual property profile and improved pharmacological properties.[1][2]
- Molecular Docking: Computational modeling was used to predict the binding mode of GZD856 within the ATP-binding site of the Bcr-Abl T315I mutant. These studies indicated that the pyrazolo[1,5-a]pyrimidine core could form a crucial hydrogen bond with the backbone NH of Met318 in the hinge region, similar to ponatinib.[1]

The following diagram illustrates the binding mode of GZD856 in the Bcr-Abl T315I active site as predicted by molecular docking.



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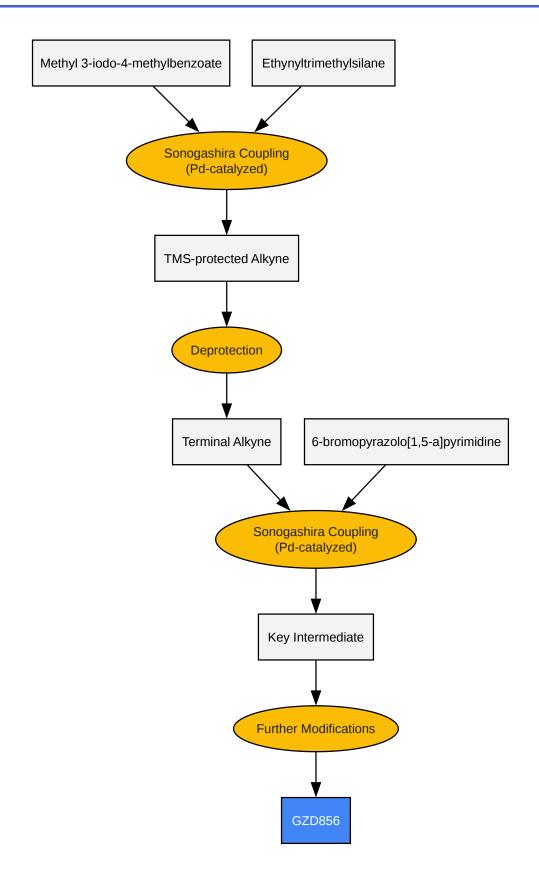
Caption: Predicted binding of GZD856 to the Bcr-Abl T315I kinase domain.



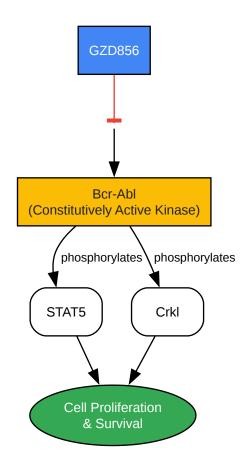
# **Synthesis**

GZD856 was synthesized via a multi-step process utilizing a palladium-catalyzed Sonogashira reaction as the key step.[1] The general synthetic scheme is outlined below.









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## References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
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